3,6-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole
Overview
Description
3,6-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole is a brominated organic compound with the molecular formula C20H15Br2N and a molecular weight of 429.15 g/mol. This compound is characterized by its two bromine atoms and a carbazole core structure, which is a tricyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole typically involves the bromination of carbazole derivatives. The reaction conditions include the use of brominating agents such as bromine (Br2) in the presence of a catalyst or solvent to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale bromination processes, ensuring high purity and yield. The production involves careful control of reaction parameters such as temperature, pressure, and reaction time to optimize the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of the original compound.
Scientific Research Applications
3,6-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole has several scientific research applications across various fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is employed in the development of advanced materials and electronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism by which 3,6-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole exerts its effects involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes.
Comparison with Similar Compounds
3,6-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Carbazole: The parent compound without bromination.
9H-Carbazole derivatives: Other derivatives of carbazole with different substituents.
Brominated aromatic compounds: Other brominated compounds with similar structures.
These compounds share structural similarities but differ in their functional groups and properties, making this compound distinct in its applications and behavior.
Properties
IUPAC Name |
3,6-dibromo-9-(2,4-dimethylphenyl)carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Br2N/c1-12-3-6-18(13(2)9-12)23-19-7-4-14(21)10-16(19)17-11-15(22)5-8-20(17)23/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COGSJUPRJUPYDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1873362-96-9 | |
Record name | 3,6-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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